molecular formula C17H22N4O6S B2391969 N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060214-71-2

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2391969
CAS No.: 1060214-71-2
M. Wt: 410.45
InChI Key: VYXCUVNGHZAVJI-UHFFFAOYSA-N
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Description

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a piperidine ring, an oxadiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: This step often involves the use of electrophilic aromatic substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Methylsulfonyl Group: This can be done using sulfonylation reactions with reagents such as methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced oxadiazole derivatives.

Scientific Research Applications

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide: shares structural similarities with other oxadiazole derivatives and piperidine-containing compounds.

    Other Oxadiazoles: Compounds with similar oxadiazole rings but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O6S/c1-25-13-7-6-11(9-14(13)26-2)16-19-20-17(27-16)18-15(22)12-5-4-8-21(10-12)28(3,23)24/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXCUVNGHZAVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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